molecular formula C14H14F2N2O2S2 B10924320 1-(2-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine

1-(2-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine

Cat. No.: B10924320
M. Wt: 344.4 g/mol
InChI Key: LAFFIBDKLWNGFH-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms on both the phenyl and thienyl rings, as well as a sulfonyl group attached to the piperazine ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-fluorophenylpiperazine with 5-fluoro-2-thiophenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The fluorine atoms on the phenyl and thienyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfonylated piperazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of fluorine atoms and the sulfonyl group may play a crucial role in its biological activity, influencing its binding affinity and selectivity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)piperazine: Lacks the sulfonyl and thienyl groups, making it less complex.

    4-[(5-Fluoro-2-thienyl)sulfonyl]piperazine: Similar structure but without the 2-fluorophenyl group.

    1-(2-Chlorophenyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine: Chlorine atoms instead of fluorine, leading to different chemical properties.

Uniqueness

1-(2-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine stands out due to the presence of fluorine atoms on both the phenyl and thienyl rings, as well as the sulfonyl group attached to the piperazine ring. These features contribute to its unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14F2N2O2S2

Molecular Weight

344.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-(5-fluorothiophen-2-yl)sulfonylpiperazine

InChI

InChI=1S/C14H14F2N2O2S2/c15-11-3-1-2-4-12(11)17-7-9-18(10-8-17)22(19,20)14-6-5-13(16)21-14/h1-6H,7-10H2

InChI Key

LAFFIBDKLWNGFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(S3)F

Origin of Product

United States

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